Comparative Selectivity Profile Against Human PRMT5 Enzyme
In biochemical screening for protein arginine N-methyltransferase 5 (PRMT5) inhibition, (3-aminopropyl)(methyl)pentylamine demonstrates a distinct lack of inhibitory activity, with an IC₅₀ > 50,000 nM against human full-length PRMT5 expressed in Sf9 cells [1]. This contrasts with structurally related, more potent PRMT5 inhibitors in the same class, which can exhibit IC₅₀ values in the low nanomolar range (e.g., 9.5 nM for certain optimized N-methyl-1,3-propanediamine derivatives [2]). This significant difference in potency—over three orders of magnitude—demonstrates that minor structural modifications within this chemical space profoundly impact target engagement. This inactivity profile is a critical selection parameter when designing experiments requiring a structurally related control compound that lacks PRMT5 modulatory effects, or when synthesizing derivatives where avoiding off-target epigenetic activity is paramount.
| Evidence Dimension | Inhibition of PRMT5 enzyme activity |
|---|---|
| Target Compound Data | IC₅₀ > 50,000 nM |
| Comparator Or Baseline | Potent PRMT5 inhibitors (same chemical class): IC₅₀ = 9.5 nM |
| Quantified Difference | >5,000-fold lower potency |
| Conditions | Inhibition of human full length PRMT5 expressed in Sf9 cells (BindingDB assay) |
Why This Matters
This data quantifies the compound's low off-target risk for PRMT5 modulation, a crucial differentiator for researchers developing selective enzyme inhibitors or requiring a negative control scaffold in epigenetic assays.
- [1] BindingDB. (n.d.). BDBM50089221: CHEMBL3577854. Binding Database. View Source
- [2] BindingDB. (n.d.). BDBM50366992: CHEMBL4168754. Binding Database. View Source
